Etodroxizine-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

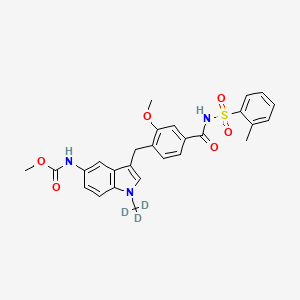

Etodroxizine-d8 is a deuterium labelled form of Etodroxizine . Etodroxizine is a first-generation antihistamine of the diphenylmethylpiperazine group which is used as a sedative/hypnotic drug in Europe and South Africa .

Molecular Structure Analysis

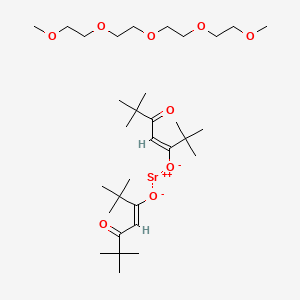

The molecular formula of Etodroxizine-d8 is C23H23D8ClN2O3 . The molecular weight is 427.01 . The structure of Etodroxizine, the non-deuterated form, can be found on various chemical databases .Physical And Chemical Properties Analysis

The molecular weight of Etodroxizine-d8 is 427.01 . The molecular formula is C23H23D8ClN2O3 . For the non-deuterated form, Etodroxizine, the molecular weight is 418.957 and the molecular formula is C23H31ClN2O3 .科学的研究の応用

Proteomics Research

Etodroxizine-d8 is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes, and Etodroxizine-d8 serves as a valuable tool in this research.

Sedative Applications

Etodroxizine, the parent compound of Etodroxizine-d8, is a first-generation antihistamine used as a sedative . It’s likely that Etodroxizine-d8 shares these properties and could be used in research related to sedative drugs and their effects.

Hypnotic Applications

Etodroxizine is also used as a hypnotic drug . Hypnotics are substances that induce sleep, and Etodroxizine-d8 could be used in research studying these types of substances and their effects on the body.

Pharmacopeial Research

Etodroxizine, and by extension Etodroxizine-d8, has been used in pharmacopeial research . This involves the creation of standards for pharmaceutical products and practices, ensuring their safety and effectiveness.

Non-Pharmacopeial Research

In addition to its use in pharmacopeial research, Etodroxizine-d8 may also be used in non-pharmacopeial research . This could involve a wide range of studies outside the scope of traditional pharmaceutical research.

Stable Isotopes Research

Etodroxizine-d8, as a deuterated compound, can be used in stable isotopes research . Stable isotopes have a variety of applications in biological and chemical research, including tracing the pathways of metabolic processes.

European Medical Research

Etodroxizine, the parent compound of Etodroxizine-d8, is used as a sedative and hypnotic drug in Europe . Therefore, Etodroxizine-d8 could be used in European medical research related to these applications.

South African Medical Research

Similarly, Etodroxizine is also used in South Africa . This suggests that Etodroxizine-d8 could be used in South African medical research, particularly in studies related to sedative and hypnotic drugs.

作用機序

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of Etodroxizine-d8 can be achieved through a multi-step reaction pathway involving the incorporation of deuterium atoms at specific positions in the Etodroxizine molecule.", "Starting Materials": ["Etodroxizine", "Deuterated reagents"], "Reaction": [ "Step 1: Protection of the hydroxyl group in Etodroxizine using a suitable protecting group such as TMS chloride in the presence of a base like pyridine.", "Step 2: Deuteration of the aromatic ring in the protected Etodroxizine using a deuterated reagent like deuterated lithium aluminum deuteride (LiAlD4) or deuterated palladium on carbon (Pd/C-D) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).", "Step 3: Removal of the protecting group using an acid like hydrochloric acid (HCl) in the presence of a solvent like methanol or ethanol.", "Step 4: Deuteration of the remaining hydroxyl group using a deuterated reagent like deuterated sulfuric acid (H2SO4-D2O) or deuterated hydrochloric acid (DCl) in a suitable solvent like acetonitrile or dichloromethane.", "Step 5: Purification of the final product using techniques like column chromatography or recrystallization." ] } | |

CAS番号 |

1794941-58-4 |

製品名 |

Etodroxizine-d8 |

分子式 |

C23H31ClN2O3 |

分子量 |

427.011 |

IUPAC名 |

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2 |

InChIキー |

VUFOCTSXHUWGPW-BGKXKQMNSA-N |

SMILES |

C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

同義語 |

2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol-d8; 1-(p-Chlorobenzhydryl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]piperazine-d8; 2-[2-[2-[4-(p-Chloro-α-phenylbenzyl)-1-piperazinyl]ethoxy]ethoxy]ethanol-d8; Etodroxyzine-d8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

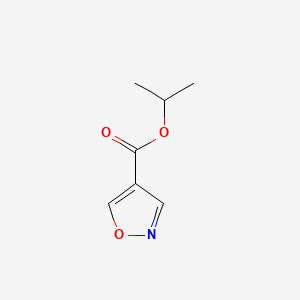

![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)